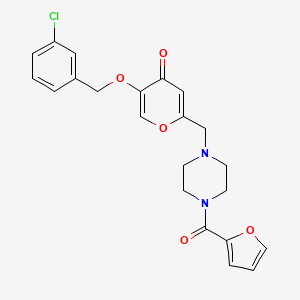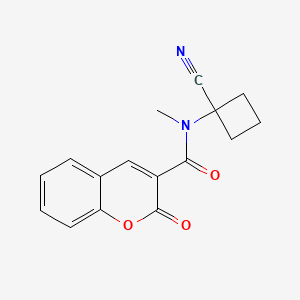
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as CCMI, is a synthetic compound that belongs to the class of chromene derivatives. CCMI has been studied for its potential application in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it is believed to act through multiple pathways. One of the pathways involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense and neuroprotection.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating caspases and inhibiting Bcl-2. It also inhibits angiogenesis by downregulating VEGF and MMP-9. In neurons, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide protects against oxidative stress and inflammation by upregulating Nrf2 and HO-1. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is its high yield in synthesis. This makes it relatively easy and cost-effective to produce in large quantities. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity in vitro and in vivo, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is its limited solubility in water, which makes it difficult to administer in vivo. Additionally, more studies are needed to fully understand the mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide research. One direction is to further investigate its potential as a therapeutic agent in cancer treatment, neuroprotection, and anti-inflammatory therapy. Another direction is to develop more effective formulations of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide that can improve its solubility and bioavailability. Additionally, more studies are needed to understand the long-term safety and potential side effects of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide. Finally, the development of new derivatives of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide with improved properties and efficacy is also an area of future research.
Conclusion:
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown promising potential in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Its high yield in synthesis and low toxicity make it a potential candidate for further development as a therapeutic agent. However, more studies are needed to fully understand its mechanism of action, potential side effects, and long-term safety. The future directions for N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide research include further investigation of its therapeutic potential, development of more effective formulations, and development of new derivatives with improved properties and efficacy.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide involves the reaction of 3-cyanocyclobutanone with N-methylanthranilic acid in the presence of a base, followed by cyclization and dehydration. The resulting product is N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide, which can be purified by column chromatography. The yield of N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide is typically high, ranging from 70% to 90%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential application in various scientific research fields. One of the most promising applications is in cancer treatment. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis and inhibiting angiogenesis, which are two key processes involved in cancer progression. N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential application in neuroprotection. It has been shown to protect neurons from oxidative stress and inflammation, which are two major factors involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(16(10-17)7-4-8-16)14(19)12-9-11-5-2-3-6-13(11)21-15(12)20/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZGDEGQHOINMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=CC=CC=C2OC1=O)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


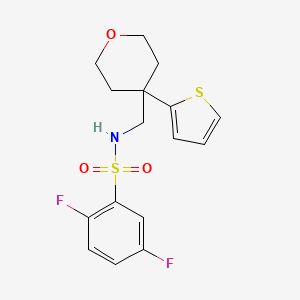
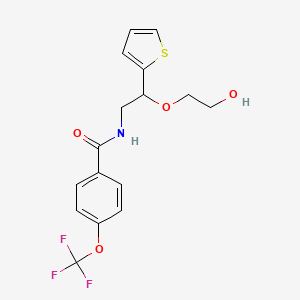
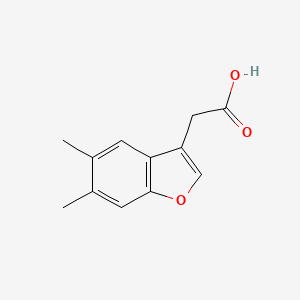

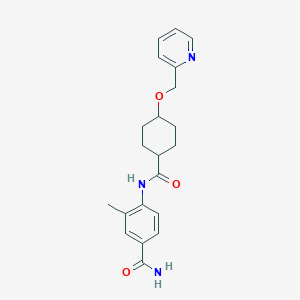

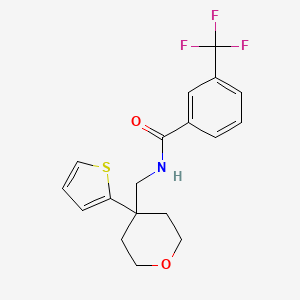
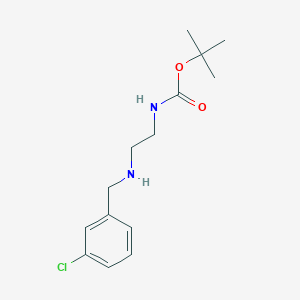
![N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide](/img/structure/B2775006.png)
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)

![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)
